(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromophenyl group and an oxoethylidene moiety attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-bromobenzaldehyde with isatin in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(3Z)-2-(4-bromophenyl)-3H-indol-3-ylidene]ethyl}amino)guanidine
- 4-{(3Z)-2-(4-Bromophenyl)-3-[hydroxy(4-methylphenyl)methylene]-4,5-dioxo-1-pyrrolidinyl}butanoic acid
Uniqueness
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H10BrNO2 |
---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15(19)9-13-12-3-1-2-4-14(12)18-16(13)20/h1-9H,(H,18,20)/b13-9- |
InChI Key |
UEDBOSNZRXYIME-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=C(C=C3)Br)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)Br)C(=O)N2 |
Origin of Product |
United States |
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